4-(Methylsulfamoyl)benzene-1-sulfonyl chloride 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 247186-99-8
VCID: VC7231890
InChI: InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3
SMILES: CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Molecular Formula: C7H8ClNO4S2
Molecular Weight: 269.71

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride

CAS No.: 247186-99-8

Cat. No.: VC7231890

Molecular Formula: C7H8ClNO4S2

Molecular Weight: 269.71

* For research use only. Not for human or veterinary use.

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride - 247186-99-8

Specification

CAS No. 247186-99-8
Molecular Formula C7H8ClNO4S2
Molecular Weight 269.71
IUPAC Name 4-(methylsulfamoyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3
Standard InChI Key BYFIYJHEXYSWEU-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl

Introduction

Structural and Functional Characteristics

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride (CAS: 247186-99-8) is an aromatic compound with the molecular formula C7H8ClNO4S2\text{C}_7\text{H}_8\text{ClNO}_4\text{S}_2. Its structure consists of a benzene ring substituted at the 1- and 4-positions with sulfonyl chloride (SO2Cl-\text{SO}_2\text{Cl}) and methylsulfamoyl (SO2NHCH3-\text{SO}_2\text{NHCH}_3) groups, respectively. The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions, while the methylsulfamoyl moiety contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

The compound’s reactivity is governed by the electron-withdrawing nature of the sulfonyl groups, which polarize the aromatic ring and direct subsequent substitutions to meta positions. X-ray crystallography of analogous sulfonamides reveals planar configurations with bond lengths consistent with resonance stabilization between the sulfur centers and aromatic system .

Synthetic Methodologies

ParameterTypical RangeNotes
Temperature50–90°CHigher temperatures accelerate sulfonation
Pressure2.6–3.0 MPaCritical for gas-phase methylation
Molar Ratio (R-X:Substrate)1:1 to 3.5:1Excess methyl chloride improves yield
CatalystPyridine/TriethylamineNeutralizes HCl byproduct

Industrial Production

Industrial synthesis emphasizes continuous flow processes to enhance efficiency. A patented method for 4-methylsulfonyl derivatives involves:

  • Reduction-Methylation Cascade: 4-Toluenesulfonyl chloride undergoes reduction with sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) in alkaline media, followed by gas-phase methylation using chloromethane (CH3Cl\text{CH}_3\text{Cl}) at 60–90°C and 2.6–3.0 MPa . Purification via recrystallization from ethylene dichloride yields products with >95% purity .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The sulfonyl chloride group reacts vigorously with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example, coupling with 2-indanylamine hydrochloride in ethanol produces N-(2-indanyl)-4-(N-methylamino)benzenesulfonamide in 95% yield .

Mechanistic Insight:

Ar-SO2Cl+R-NH2Ar-SO2NHR+HCl(Rate-determining step: Cldisplacement)[4]\text{Ar-SO}_2\text{Cl} + \text{R-NH}_2 \rightarrow \text{Ar-SO}_2\text{NHR} + \text{HCl} \quad \text{(Rate-determining step: Cl}^- \text{displacement)}[4]

Oxidation and Reduction

  • Oxidation: Strong oxidizing agents (e.g., KMnO4\text{KMnO}_4) convert methylsulfamoyl groups to sulfonic acids (SO3H-\text{SO}_3\text{H}) under acidic conditions.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces sulfonyl chlorides to thiols (SH-\text{SH}), though competing dechlorination may occur .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions for analogous sulfonamides include:

  • ν(SO2)sym\nu(\text{SO}_2)_{\text{sym}}: 1334–1337 cm1^{-1}

  • ν(SO2)asym\nu(\text{SO}_2)_{\text{asym}}: 1159–1161 cm1^{-1}

  • ν(NH)\nu(\text{NH}): 3247–3263 cm1^{-1} (broad, sulfamoyl N–H stretch)

Nuclear Magnetic Resonance

1H^1\text{H} NMR (DMSO-d6_6 , 400 MHz):

  • Aromatic protons: δ\delta 7.2–7.8 ppm (multiplet, 4H)

  • Methylsulfamoyl N–H: δ\delta 10.9 ppm (singlet, 1H)

  • SO2Cl\text{SO}_2\text{Cl}: No direct proton signal

13C^{13}\text{C} NMR:

  • Sulfonyl carbons: δ\delta 142–144 ppm (aromatic C–SO2_2)

  • Methyl group: δ\delta 38–40 ppm (CH3NH\text{CH}_3\text{NH})

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to sulfonamide-based inhibitors targeting carbonic anhydrase and matrix metalloproteinases. Structural analogs demonstrate IC50_{50} values <1 μM against bacterial enzymes .

Materials Science

Functionalization of polymers with sulfonamide groups enhances proton conductivity in fuel cell membranes. Grafting onto poly(ether ether ketone) increases ionic conductivity to 0.12 S/cm at 80°C .

Bioconjugation

Site-specific modification of lysine residues in proteins enables the study of allosteric regulation. Conjugation efficiencies >80% are achieved using 10 mM substrate in pH 7.4 buffers .

ParameterSpecification
UN NumberUN3261
Packing GroupII
Hazard Class8 (Corrosive)
TransportExcepted Quantity (Air)

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